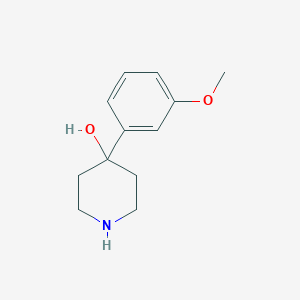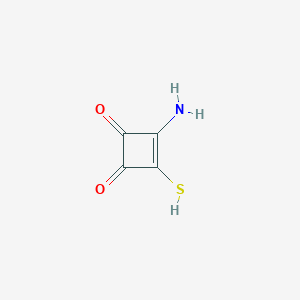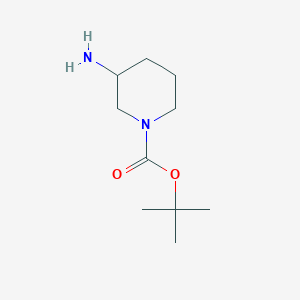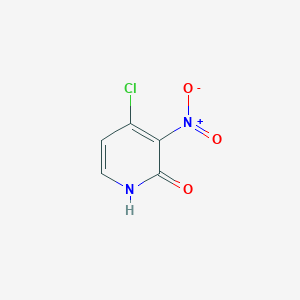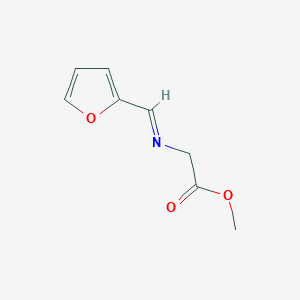
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol, also known as 3-Fluoro-1-Phenyl-2-Propyn-1-Ol, is a chiral compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its unique structure allows for specific interactions with biological systems.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol is not fully understood, but it is believed to interact with biological systems through specific hydrogen bonding interactions. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway. In Alzheimer's disease, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Efectos Bioquímicos Y Fisiológicos
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol in lab experiments is its high enantiomeric purity, which allows for specific interactions with biological systems. Additionally, its unique structure allows for the synthesis of novel materials with unique properties. However, one limitation of using this compound is its multi-step synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol. One direction is the continued study of its potential as an anticancer agent, as well as its potential as a treatment for other diseases such as Alzheimer's disease. Additionally, there is potential for the synthesis of novel materials with unique properties using (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol as a building block. Further research is also needed to fully understand the mechanism of action of this compound and its interactions with biological systems.
Métodos De Síntesis
The synthesis of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol involves several steps, including the reaction of 3-fluorobenzaldehyde with propargyl bromide in the presence of a base to form 3-fluoro-1-phenylprop-2-yn-1-ol. This intermediate is then reduced with sodium borohydride to yield (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol. This multi-step process yields a chiral compound with high enantiomeric purity, making it useful for various applications.
Aplicaciones Científicas De Investigación
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
Propiedades
Número CAS |
179249-17-3 |
|---|---|
Nombre del producto |
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol |
Fórmula molecular |
C9H7FO |
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
(1R)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m1/s1 |
Clave InChI |
ZVCCBLHUZGVITQ-SECBINFHSA-N |
SMILES isomérico |
C#C[C@H](C1=CC(=CC=C1)F)O |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
SMILES canónico |
C#CC(C1=CC(=CC=C1)F)O |
Sinónimos |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
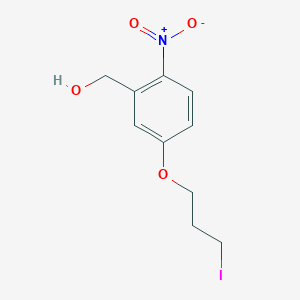


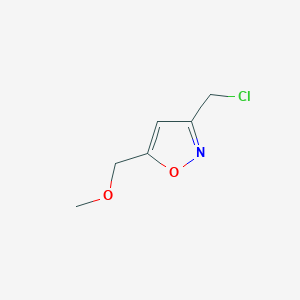
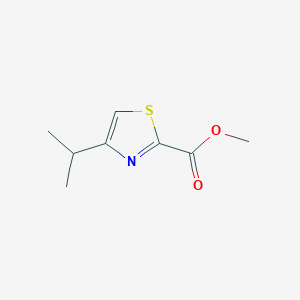
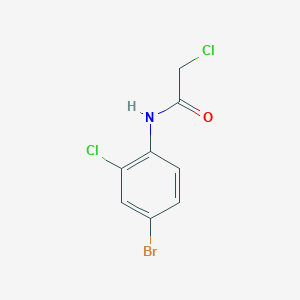
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
